molecular formula C8H5BrN2O2 B8763610 6-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one

6-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one

Cat. No. B8763610
M. Wt: 241.04 g/mol
InChI Key: IVVRRZNIUKNOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-4-hydroxy-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-4-8(11-6)5(12)3-7(13)10-4/h1-3H,(H2,10,12,13)

InChI Key

IVVRRZNIUKNOFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=O)C=C2O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of KHMDS (0.5 M in toluene, 27 ml, 14 mmol) at −78° C. was slowly added a solution of ethyl 3-acetamido-6-bromo-pyridine-2-carboxylate (1.3 g, 4.5 mmol) in THF (20 ml). Stirring was continued for 1 h at this temperature then the cooling bath was removed. Ethyl acetate followed by water was added at ambient temperature, then the phases were separated. The yellow aqueous phase was treated with HCl (1 M) until a colorless solid was formed. Filtration and washing of the solid with water followed by drying afforded 6-bromo-4-hydroxy-1H-1,5-naphthyridin-2-one as a colorless solid. The compound is exclusively present in the tautomer shown.
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Name
ethyl 3-acetamido-6-bromo-pyridine-2-carboxylate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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